molecular formula C10H10O2S B3045728 2H-1-Benzothiopyran-6-carboxylic acid, 3,4-dihydro- CAS No. 112669-50-8

2H-1-Benzothiopyran-6-carboxylic acid, 3,4-dihydro-

Cat. No.: B3045728
CAS No.: 112669-50-8
M. Wt: 194.25 g/mol
InChI Key: PHVOWSWKOIJFSV-UHFFFAOYSA-N
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Description

2H-1-Benzothiopyran-6-carboxylic acid, 3,4-dihydro- is a heterocyclic compound with the molecular formula C10H10O2S and a molecular weight of 194.25 g/mol . This compound is characterized by a benzothiopyran ring system, which is a sulfur-containing analog of benzopyran. The presence of the carboxylic acid group at the 6-position and the dihydro modification at the 3,4-positions make this compound unique and of interest in various scientific fields.

Scientific Research Applications

2H-1-Benzothiopyran-6-carboxylic acid, 3,4-dihydro- has diverse applications in scientific research:

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-1-Benzothiopyran-6-carboxylic acid, 3,4-dihydro- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a thiophenol derivative with an appropriate α,β-unsaturated carbonyl compound, followed by cyclization and subsequent oxidation to introduce the carboxylic acid group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to ensure high-quality production .

Chemical Reactions Analysis

Types of Reactions

2H-1-Benzothiopyran-6-carboxylic acid, 3,4-dihydro- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield thiols or thioethers .

Mechanism of Action

The mechanism of action of 2H-1-Benzothiopyran-6-carboxylic acid, 3,4-dihydro- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2H-1-Benzothiopyran-6-carboxylic acid, 3,4-dihydro- is unique due to the presence of both the sulfur atom and the carboxylic acid group, which confer distinct chemical reactivity and potential biological activity. Its ability to undergo a wide range of chemical reactions and its diverse applications in research make it a valuable compound in various scientific fields .

Properties

IUPAC Name

3,4-dihydro-2H-thiochromene-6-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O2S/c11-10(12)8-3-4-9-7(6-8)2-1-5-13-9/h3-4,6H,1-2,5H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHVOWSWKOIJFSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)C(=O)O)SC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30545515
Record name 3,4-Dihydro-2H-1-benzothiopyran-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30545515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112669-50-8
Record name 3,4-Dihydro-2H-1-benzothiopyran-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30545515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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